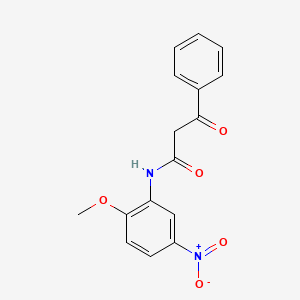
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide is an organic compound with the molecular formula C15H13N2O5. This compound is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a benzoylacetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide typically involves the reaction of 2-methoxy-5-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nitrophenyl-benzoylacetamide.
Reduction: Formation of N-(2-amino-5-methoxyphenyl)-benzoylacetamide.
Substitution: Various substituted benzoylacetamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA and cellular proteins can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(2-Methoxy-5-nitrophenyl)-2-methylpropanamide
- N-(2-Methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
- N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide
Uniqueness
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups provide sites for various chemical modifications, while the benzoylacetamide moiety contributes to its potential therapeutic properties .
特性
CAS番号 |
128500-58-3 |
|---|---|
分子式 |
C16H14N2O5 |
分子量 |
314.29 g/mol |
IUPAC名 |
N-(2-methoxy-5-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C16H14N2O5/c1-23-15-8-7-12(18(21)22)9-13(15)17-16(20)10-14(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20) |
InChIキー |
ZEAVQYGCBBNOHZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


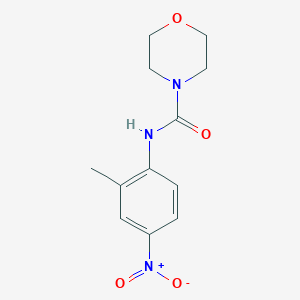
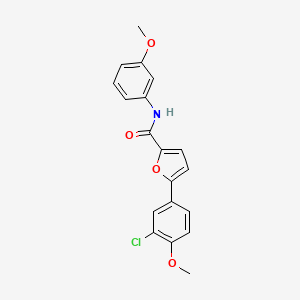
![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
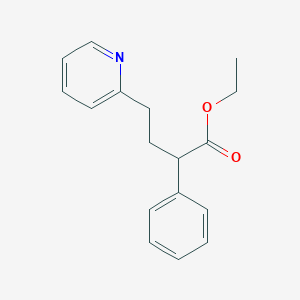
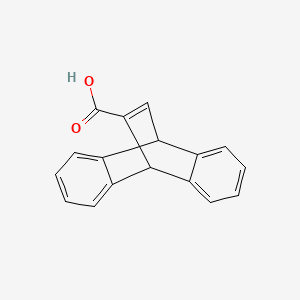
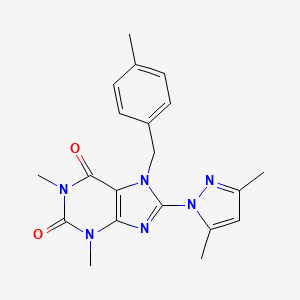
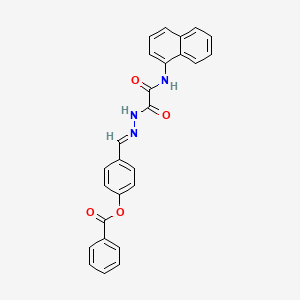

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
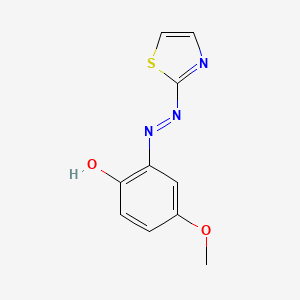

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)
